molecular formula C18H21NO6 B11152193 4-{[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid

4-{[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid

Cat. No.: B11152193
M. Wt: 347.4 g/mol
InChI Key: BVTSXPZENLCAJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The structure of this compound includes a chromen-2-one core, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid typically involves multiple steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.

    Methoxylation and Methylation:

    Acetylation: The acetyl group is introduced via acetylation reactions using acetic anhydride or acetyl chloride.

    Amidation: The final step involves the amidation of the acetylated chromen-2-one with butanoic acid, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, would be emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of hydroxylated or carboxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the chromen-2-one core, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, 4-{[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid is studied for its potential as a building block in the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound is investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways. Its structural similarity to natural substrates allows it to interact with enzyme active sites, potentially modulating their activity.

Medicine

In medicine, the compound is explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities. Its ability to interact with biological targets makes it a promising candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 4-{[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or receptor domains, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation/inhibition of receptor-mediated pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A naturally occurring compound with a similar chromen-2-one core, known for its anticoagulant properties.

    Warfarin: A synthetic derivative of coumarin, widely used as an anticoagulant medication.

    Dicoumarol: Another coumarin derivative with anticoagulant activity.

Uniqueness

4-{[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid is unique due to its specific functional groups and structural modifications, which confer distinct biological activities and chemical reactivity. Its methoxy and dimethyl substitutions, along with the butanoic acid moiety, differentiate it from other coumarin derivatives, potentially enhancing its therapeutic potential and versatility in chemical synthesis.

Biological Activity

The compound 4-{[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid is a derivative of chromen-2-one and has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H18O7C_{17}H_{18}O_{7} with a molecular weight of 334.3 g/mol. Its structure features a chromenone core with an acetylamino group and a butanoic acid moiety.

PropertyValue
Molecular Formula C17H18O7
Molecular Weight 334.3 g/mol
IUPAC Name This compound

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that derivatives of chromenone can scavenge free radicals effectively, contributing to their potential in preventing oxidative stress-related diseases .

Antimicrobial Effects

The compound has demonstrated antimicrobial activity against various pathogens. In vitro studies revealed that it exhibits inhibitory effects on bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa , with minimum inhibitory concentrations (MICs) below 25 µM . This suggests its potential application in developing antimicrobial agents.

Anti-inflammatory Properties

Anti-inflammatory effects have also been noted, particularly in the modulation of nitric oxide production in lipopolysaccharide-induced microglial cells. The compound showed IC50 values indicating potent anti-inflammatory activity . This mechanism is critical for its potential therapeutic applications in inflammatory diseases.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Receptor Interaction : It can bind to receptors that modulate cellular responses to inflammation and oxidative stress.
  • Gene Expression Modulation : There is evidence suggesting that it may alter the expression of genes related to oxidative stress and inflammation .

Case Studies

Several studies have investigated the biological activities of related compounds:

  • Study on Antioxidant Activity : A study evaluated various chromenone derivatives for their antioxidant capacity using DPPH and ABTS assays, indicating that modifications in the structure significantly enhance their activity .
  • Antibacterial Activity Assessment : Another study focused on the antibacterial properties of chromenone derivatives against clinical isolates, showing promising results that warrant further investigation into their mechanisms .
  • Anti-inflammatory Effects : Research involving microglial cells demonstrated that certain derivatives could significantly reduce nitric oxide production, underscoring their potential as anti-inflammatory agents .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 4-{[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid?

The synthesis typically involves multi-step reactions starting with functionalization of the chromen core. Key steps include:

  • Coumarin core modification : Introduction of methoxy and methyl groups at positions 4, 5, and 7 via selective alkylation or methoxylation.
  • Acetylation : Attachment of the acetyl group to the chromen-3-yl position using anhydride or acyl chloride reagents.
  • Amide coupling : Reaction with 4-aminobutanoic acid via carbodiimide-mediated coupling (e.g., EDC/HOBt). Purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol/water mixtures .

Q. How is the compound characterized to confirm structural integrity?

Post-synthesis characterization involves:

  • Spectroscopic analysis : 1^1H/13^13C NMR to verify substituent positions and coupling efficiency (e.g., δ 2.1–2.5 ppm for the acetyl group, δ 6.8–7.2 ppm for aromatic protons).
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+^+ at m/z 419.18).
  • Chromatographic purity : HPLC with UV detection (λ = 254 nm) to ensure >95% purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility during amide coupling.
  • Catalytic systems : Use of DMAP (4-dimethylaminopyridine) to accelerate acylation steps.
  • Temperature control : Lower temperatures (0–5°C) during sensitive steps (e.g., acetyl chloride addition) minimize side reactions. Reaction progress should be monitored via TLC, with iterative adjustments to stoichiometry and reaction time .

Q. What experimental designs are recommended for assessing the compound’s biological activity?

  • In vitro assays :

  • Enzyme inhibition : Dose-response curves (IC50_{50}) against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity).
  • Cytotoxicity screening : MTT assay on cell lines (e.g., HeLa, HepG2) to evaluate IC50_{50} values.
    • In vivo models : Use randomized block designs with split-plot arrangements (e.g., dose groups, vehicle controls) to minimize variability .

Q. How does the compound’s structure influence its interaction with biological targets?

  • Chromen core : The planar benzopyran structure facilitates π-π stacking with aromatic residues in enzyme active sites.
  • Methoxy and methyl groups : Enhance lipophilicity, improving membrane permeability.
  • Butanoic acid moiety : Provides a carboxylic acid group for hydrogen bonding or salt bridge formation with basic residues (e.g., lysine/arginine). Comparative studies with analogs (e.g., 7-hydroxycoumarin derivatives) highlight the necessity of the acetyl-amino linkage for target specificity .

Q. What methodologies are used to evaluate the compound’s environmental fate and ecotoxicity?

  • Environmental persistence : OECD 301 biodegradation tests to assess half-life in soil/water.
  • Bioaccumulation : Log KowK_{ow} determination via shake-flask HPLC.
  • Ecotoxicology : Acute toxicity assays on Daphnia magna (LC50_{50}) and algal growth inhibition (EC50_{50}). Data interpretation follows the INCHEMBIOL framework, integrating physicochemical properties and ecological risk thresholds .

Q. How can structural-activity relationships (SAR) be systematically explored?

  • Derivatization : Synthesize analogs with modified substituents (e.g., replacing methoxy with ethoxy or halogens).
  • Computational modeling : Molecular docking (AutoDock Vina) to predict binding affinities for targets like COX-2 or CYP450 isoforms.
  • Data analysis : Use multivariate regression to correlate structural descriptors (e.g., Hammett σ values) with bioactivity data .

Q. Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activities across studies?

  • Source verification : Confirm compound purity (≥95% by HPLC) and storage conditions (e.g., desiccated at −20°C).
  • Assay standardization : Cross-validate protocols (e.g., ATP-based vs. resazurin cytotoxicity assays).
  • Meta-analysis : Pool data from independent studies using fixed/random-effects models to identify outliers .

Properties

Molecular Formula

C18H21NO6

Molecular Weight

347.4 g/mol

IUPAC Name

4-[[2-(5-methoxy-4,7-dimethyl-2-oxochromen-3-yl)acetyl]amino]butanoic acid

InChI

InChI=1S/C18H21NO6/c1-10-7-13(24-3)17-11(2)12(18(23)25-14(17)8-10)9-15(20)19-6-4-5-16(21)22/h7-8H,4-6,9H2,1-3H3,(H,19,20)(H,21,22)

InChI Key

BVTSXPZENLCAJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NCCCC(=O)O)C)C(=C1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.